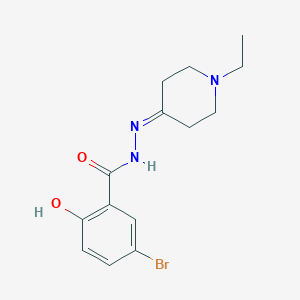

![molecular formula C15H12F3N3O B454692 5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 438222-36-7](/img/structure/B454692.png)

5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

“5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, the Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the melting point, yield, and IR spectrum can provide information about the physical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Bonding

5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its molecular structure, particularly the hydrogen bonding patterns. Portilla et al. (2005) found that similar compounds are linked into chains by C-H...pi(arene) hydrogen bonds. Additionally, molecules of this compound are linked by a single C-H...N hydrogen bond into chains, which are further linked into sheets by pi-pi stacking interactions (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Synthesis and Characterization

The synthesis and characterization of derivatives of pyrazolo[1,5-a]pyrimidine have been extensively studied. Hassan et al. (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are closely related to the compound . These compounds were synthesized through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Biological Activities

The cytotoxicity and potential biological activities of pyrazolo[1,5-a]pyrimidine derivatives have been a subject of research. Hassan et al. (2015) investigated the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines. They found these compounds showed promising results in in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, Osman, & Ali, 2015).

Synthesis Methodologies

Various methodologies for synthesizing pyrazolo[1,5-a]pyrimidine and its derivatives have been explored. For instance, Kaping et al. (2016) described an environmentally benign route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation, which is a significant advancement in the field of green chemistry (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Photophysical Properties

The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are also of interest in scientific research. Stefanello et al. (2022) investigated the optical absorption and emission in both the solid state and solution of a series of pyrazolo[1,5-a]pyrimidines, providing insights into their potential applications in fields like materials science and photonics (Stefanello, Vieira, Araújo, Souza, Frizzo, Martins, Zanatta, Iglesias, & Bonacorso, 2022).

Safety and Hazards

While specific safety and hazards information for “5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation .

Biochemical Pathways

The compound affects the cell cycle pathway by inhibiting CDK2 . This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell proliferation .

Pharmacokinetics

In silico admet studies have been conducted for similar compounds, indicating good bioavailability .

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within cells .

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O/c1-9-7-14-19-12(10-3-5-11(22-2)6-4-10)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGNTIFUYCUODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(3-toluidino)butanohydrazide](/img/structure/B454611.png)

![2-[(2,4-dimethylphenyl)amino]-N'-[(E)-furan-2-ylmethylidene]butanehydrazide](/img/structure/B454615.png)

![2-[2-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B454621.png)

![N'-[(5-methyl-2-furyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454622.png)

![4-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B454623.png)

![N'-(4-methoxybenzylidene)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B454625.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454627.png)

![4-(cyclopentyloxy)-N'-[3-(2-furyl)-2-propenylidene]benzohydrazide](/img/structure/B454628.png)

![4-{2-[(4-Chloro-3-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B454630.png)

![N'-[1-(5-bromo-2-thienyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454632.png)

![N-(4-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B454633.png)